5-methyl-2-(1-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5-methyl-2-(1-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound featuring an indole moiety, a diazatricyclodecane core, and various alkyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(1-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The diazatricyclodecane core can be constructed through cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(1-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction of the diazatricyclodecane core can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the diazatricyclodecane core can produce various amine derivatives .
Scientific Research Applications
5-methyl-2-(1-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-2-(1-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Diazatricyclodecane Derivatives: Compounds with similar diazatricyclodecane cores may have comparable chemical properties and reactivity.
Uniqueness
5-methyl-2-(1-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C21H27N3O |
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Molecular Weight |
337.5 g/mol |
IUPAC Name |
5-methyl-2-(1-methylindol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C21H27N3O/c1-4-9-21-13-23-11-20(2,19(21)25)12-24(14-21)18(23)16-10-22(3)17-8-6-5-7-15(16)17/h5-8,10,18H,4,9,11-14H2,1-3H3 |
InChI Key |
LZFOJDFHDUQOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=CC=CC=C54)C)C |
Origin of Product |
United States |
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